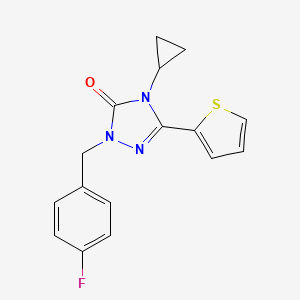
4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H14FN3OS and its molecular weight is 315.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H14FN3OS, with a molecular weight of 315.4 g/mol. The compound contains a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H14FN3OS |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1428350-94-0 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing triazole rings, similar to our compound of interest, show potent activity against various bacterial and fungal strains. The presence of the thiophene moiety is believed to enhance this activity due to its electron-rich nature which can interact with microbial cell membranes .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to inhibit the proliferation of colon carcinoma cells with an IC50 value of approximately 6.2 μM . This suggests that this compound may possess similar anticancer properties.
Neuroprotective Effects
Emerging evidence suggests that triazole compounds can exert neuroprotective effects. A related study on a structurally similar compound indicated its ability to modulate neurotransmitter levels and provide protection against oxidative stress in models of epilepsy . This neuroprotective mechanism could be attributed to the compound's ability to scavenge reactive oxygen species and modulate neurochemical pathways.
Study on Antimicrobial Activity
In a recent study assessing the antimicrobial efficacy of various triazole derivatives, this compound was included in a screening panel against Staphylococcus aureus and Candida albicans. The results showed that the compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent .
Study on Anticancer Activity
Another important study evaluated the anticancer properties of several triazole derivatives in vitro. The results demonstrated that the compound under review inhibited the growth of breast cancer cell lines (T47D) with an IC50 value of 27.3 μM. This suggests that it may serve as a lead compound for further development in cancer therapeutics .
特性
IUPAC Name |
4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-12-5-3-11(4-6-12)10-19-16(21)20(13-7-8-13)15(18-19)14-2-1-9-22-14/h1-6,9,13H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPIFPUHNWSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














